molecular formula C19H17NO5 B11583160 N-[5-methoxy-2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide

N-[5-methoxy-2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide

Cat. No.: B11583160
M. Wt: 339.3 g/mol
InChI Key: BUOFJLCNFUBXDR-UHFFFAOYSA-N
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Description

N-[5-methoxy-2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a benzofuran ring substituted with methoxy and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-methoxy-2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Methoxy Group: Methoxylation can be achieved using methanol and a suitable catalyst.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

N-[5-methoxy-2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzofuran ring or the methoxy groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-[5-methoxy-2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[5-methoxy-2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

N-[5-methoxy-2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide can be compared with other similar compounds, such as:

These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.

Properties

Molecular Formula

C19H17NO5

Molecular Weight

339.3 g/mol

IUPAC Name

N-[5-methoxy-2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide

InChI

InChI=1S/C19H17NO5/c1-11(21)20-17-15-10-14(24-3)8-9-16(15)25-19(17)18(22)12-4-6-13(23-2)7-5-12/h4-10H,1-3H3,(H,20,21)

InChI Key

BUOFJLCNFUBXDR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(OC2=C1C=C(C=C2)OC)C(=O)C3=CC=C(C=C3)OC

solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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